molecular formula C26H25N3O3S B1678561 帕维奈坦 CAS No. 941690-55-7

帕维奈坦

货号 B1678561
CAS 编号: 941690-55-7
分子量: 459.6 g/mol
InChI 键: QYTBBBAHNIWFOD-NRFANRHFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

Pavinetant belongs to the class of organic compounds known as phenylquinolines . These are heterocyclic compounds containing a quinoline moiety substituted with a phenyl group . The IUPAC name for Pavinetant is 3-methanesulfonamido-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide .


Chemical Reactions Analysis

Pavinetant has been shown to interact with the neurokinin-1 receptor . It has a concentration–time curve similar to those of the anti-depressants, trazodone and fluoxetine . This drug also has an antagonist effect on the neurokinin-1 receptor .


Physical And Chemical Properties Analysis

Pavinetant has a molecular formula of C26H25N3O3S . Its average mass is 459.560 Da and its monoisotopic mass is 459.161652 Da . The calculated molecular properties are available for small molecules and natural products (not peptides). These properties were generated using the CDK toolkit .

科学研究应用

为了全面起见,我纳入了讨论其他物质及其应用的各种论文的见解,这些见解可能间接地告知我们对类似帕维奈坦的化合物的理解:

  1. 牛天然表面活性剂滴注后脑血流速度的变化:本研究探讨了牛天然表面活性剂(伯乐克坦)滴注对患有呼吸窘迫综合征 (RDS) 的早产儿的脑血流动力学的影响。尽管这与帕维奈坦没有直接关系,但研究药物对脑血流影响的方法和方法可能与对帕维奈坦的类似研究相关 (Nuntnarumit 等人,2000)

  2. 动物模型中测试经皮动脉闭合装置

    :本研究使用动物模型来测试经皮动脉闭合装置 (PACD) 的疗效。使用动物模型测试医疗器械的重要性可以为测试帕维奈坦等药物的类似方法提供见解 (Ni 等人,2009)

  3. 安博仙坦治疗肺动脉高压:本文讨论了安博仙坦(一种口服内皮素 A 型受体选择性拮抗剂)在肺动脉高压患者中的疗效和安全性。虽然本文没有直接引用帕维奈坦,但在临床环境中对受体选择性拮抗剂的研究可以为对帕维奈坦的类似研究提供有价值的背景 (Galiè 等人,2005)

安全和危害

Pavinetant is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is required .

属性

IUPAC Name

3-(methanesulfonamido)-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-3-21(18-12-6-4-7-13-18)28-26(30)23-20-16-10-11-17-22(20)27-24(19-14-8-5-9-15-19)25(23)29-33(2,31)32/h4-17,21,29H,3H2,1-2H3,(H,28,30)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTBBBAHNIWFOD-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10916204
Record name Pavinetant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10916204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pavinetant

CAS RN

941690-55-7
Record name 3-[(Methylsulfonyl)amino]-2-phenyl-N-[(1S)-1-phenylpropyl]-4-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941690-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pavinetant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941690557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pavinetant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11692
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pavinetant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10916204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAVINETANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U471ZVC5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pavinetant
Reactant of Route 2
Reactant of Route 2
Pavinetant
Reactant of Route 3
Pavinetant
Reactant of Route 4
Reactant of Route 4
Pavinetant
Reactant of Route 5
Pavinetant
Reactant of Route 6
Reactant of Route 6
Pavinetant

Citations

For This Compound
38
Citations
JA Barrero, AM González-Clavijo - Revista Colombiana de …, 2022 - revistas.unal.edu.co
… H-HT probability was found to be within a range of 0.62-0.90, with Pavinetant scoring the … and the highest for Pavinetant and SB-218.795. Data show that Pavinetant exhibits the greatest …
Number of citations: 7 revistas.unal.edu.co
CR McCartney - The Journal of Clinical Endocrinology & …, 2021 - academic.oup.com
… Similarly, 7 days of pavinetant (MLE4901) administration starting on cycle day 5 to 6 … To illustrate this point, pavinetant did not appear to alter LH and FSH concentrations as measured in …
Number of citations: 1 academic.oup.com
T Nakamura - page-meeting.org
Objectives: Model-based meta-analysis (MBMA) allows to compare the clinical outcomes with different drugs that have not been compared directly using published aggregate data from …
Number of citations: 2 www.page-meeting.org
H Depypere, C Lademacher, E Siddiqui… - Expert Opinion on …, 2021 - Taylor & Francis
… of pavinetant was … of pavinetant rather than a general class effect for NK3R antagonists [Citation83]. SJX-653 is an NK3R antagonist with a chemical structure similar to that of pavinetant …
Number of citations: 25 www.tandfonline.com
AR Genazzani, U Gaspard… - Expert Opinion on …, 2019 - Taylor & Francis
… that, compared with placebo, pavinetant significantly reduced the … Data also revealed that pavinetant was effective at improving … Although pavinetant seemed to be a very promising new …
Number of citations: 15 www.tandfonline.com
K Koysombat, P McGown, S Nyunt, A Abbara… - Best Practice & …, 2023 - Elsevier
… In 2017, a phase 2, proof-of-concept, randomised, double-blinded, placebo-controlled, crossover trial of an oral NK3R antagonist (MLE4901, Pavinetant) was conducted in 28 healthy …
Number of citations: 1 www.sciencedirect.com
AN Comninos, WS Dhillo - Cell, 2023 - cell.com
… Shortly thereafter, the first proof-of-concept study showed that blocking this pathway using NK3R antagonism (pavinetant) markedly reduces hot flash frequency and severity.…
Number of citations: 1 www.cell.com
S Lederman, FD Ottery, A Cano, N Santoro, M Shapiro… - The lancet, 2023 - thelancet.com
… Observed hepatic adverse events were proposed to be idiosyncratic and related to the chemical structure of pavinetant rather than a general class effect for NK3R antagonists. …
Number of citations: 47 www.thelancet.com
CR McCartney, RE Campbell… - Journal of …, 2022 - Wiley Online Library
… that the selective NK3R antagonist pavinetant (formerly MLE4901 … In another study of women with PCOS, 40 mg of pavinetant … , the clinical development of pavinetant was abandoned, at …
Number of citations: 16 onlinelibrary.wiley.com
DH Barlow - Menopause, 2023 - journals.lww.com
… These data come in the wake of already published phase II placebo controlled randomized clinical trials of other neurokinin-3 receptor antagonists; pavinetant under the designation …
Number of citations: 4 journals.lww.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。